

BAY-826: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

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Compound of Interest

Compound Name: BAY-826

Cat. No.: B605956

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Introduction

BAY-826 is a potent and selective, orally available small molecule inhibitor of the Tyrosine-protein kinase receptor Tie-2 (also known as TEK).^{[1][2]} Tie-2 is a critical receptor tyrosine kinase involved in angiogenesis and vascular stabilization, making it a compelling target for therapeutic intervention in diseases characterized by aberrant blood vessel formation, such as cancer. This technical guide provides an in-depth overview of the target profile and kinase selectivity of **BAY-826**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Target Profile and Potency

BAY-826 demonstrates high-affinity binding to Tie-2, potently inhibiting its autophosphorylation. The primary measure of its potency is its dissociation constant (K_d) and its half-maximal inhibitory concentration (IC_{50}) in cellular assays.

Target	Parameter	Value	Cell Line/Assay
Tie-2	Kd	1.6 nM	Biochemical Assay[2] [3]
Tie-2	IC50 (autophosphorylation)	1.3 nM	Human Umbilical Vein Endothelial Cells (HUVECs)[1][4]

Kinase Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. **BAY-826** has been profiled against a large panel of kinases, revealing a high degree of selectivity for Tie-2.

Primary Off-Targets

While highly selective, **BAY-826** exhibits high-affinity binding to a small number of other kinases. A KINOMEScan assay against 456 kinases identified only four kinases to which **BAY-826** binds with similar high affinity to Tie-2.[2][3]

Off-Target Kinase	Parameter	Value (nM)
TIE-1	Kd	0.9[2][3]
DDR1	Kd	0.4[2][3]
DDR2	Kd	1.3[2][3]
LOK (STK10)	Kd	5.9[2]

Selectivity Against Angiogenic Kinases

A key characteristic of **BAY-826** is its high selectivity against other receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][4] This selectivity is significant as it suggests a more targeted mechanism of action with potentially fewer side effects compared to broader-spectrum anti-angiogenic agents.

Experimental Methodologies

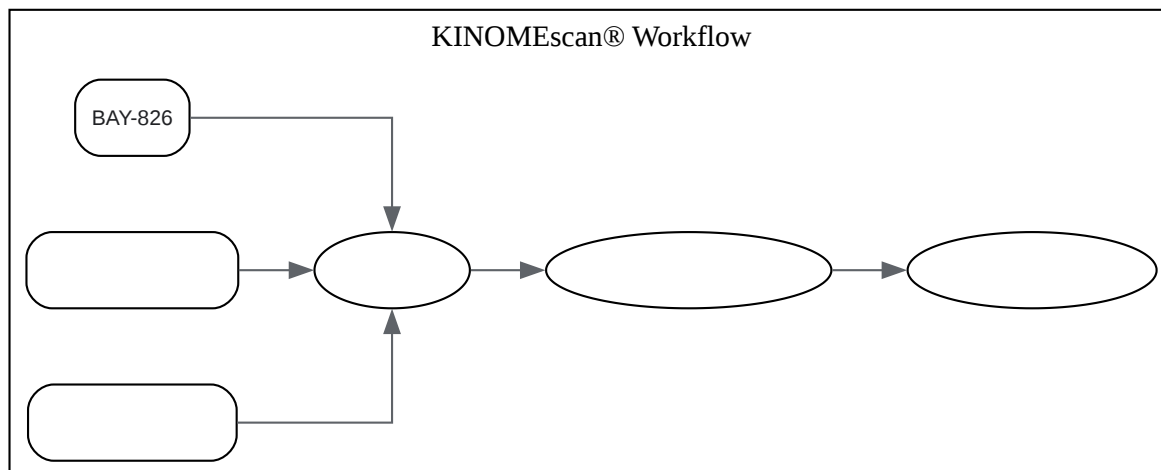
The characterization of **BAY-826**'s target profile and selectivity involved several key experimental approaches.

KINOMEScan® Kinase Selectivity Profiling

To assess the kinase selectivity of **BAY-826**, a comprehensive KINOMEScan® assay was performed. This competition binding assay measures the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases.

General Protocol:

- A panel of 456 kinases is utilized.
- Each kinase is tagged with DNA.
- An immobilized ligand that binds to the active site of the kinases is prepared.
- **BAY-826** is incubated with the kinase-tagged phage and the immobilized ligand.
- The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- The dissociation constant (K_d) is determined by measuring the amount of kinase captured on the solid support as a function of the **BAY-826** concentration.



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KINOMEScan® Experimental Workflow

Cellular Tie-2 Autophosphorylation Assay

To determine the cellular potency of **BAY-826**, its ability to inhibit the autophosphorylation of Tie-2 was assessed in relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) and glioma cells.

General Protocol (HUVECs):

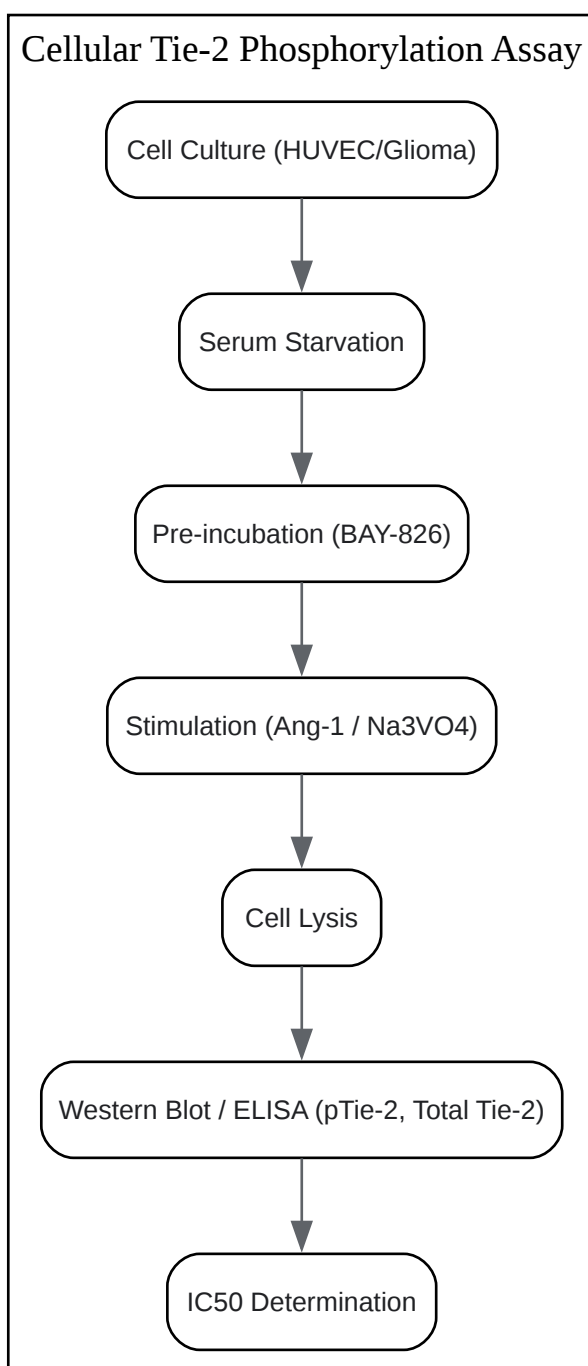
- HUVECs are cultured to sub-confluency.
- Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
- Cells are pre-incubated with varying concentrations of **BAY-826** or vehicle control (DMSO).
- Tie-2 autophosphorylation is stimulated by adding Angiopoietin-1 (Ang-1), a natural ligand for Tie-2.
- Cells are lysed, and protein concentrations are determined.

- Phosphorylated Tie-2 and total Tie-2 levels are measured by Western blot or ELISA using specific antibodies.
- The IC50 value is calculated by plotting the percentage of inhibition of Tie-2 phosphorylation against the concentration of **BAY-826**.

General Protocol (Glioma Cells):

A similar protocol is followed for glioma cells, with stimulation of Tie-2 phosphorylation induced by either Angiopoietin-1 or a general tyrosine phosphatase inhibitor like sodium orthovanadate (Na₃VO₄) to increase basal phosphorylation.

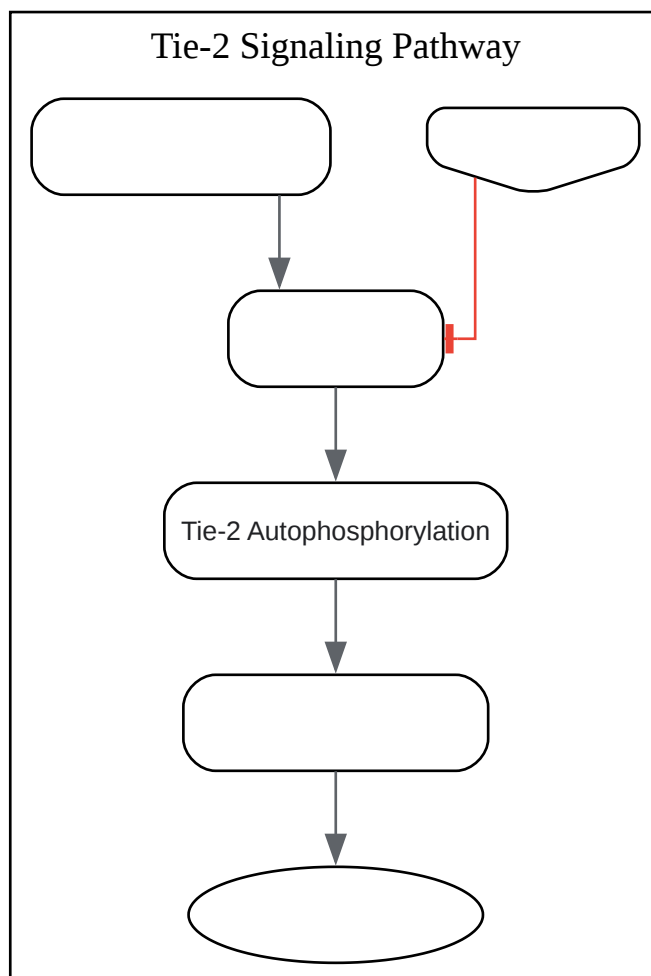
Cellular Tie-2 Phosphorylation Assay

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Cellular Tie-2 Autophosphorylation Assay Workflow

Signaling Pathway Context

BAY-826 exerts its effects by inhibiting the Tie-2 signaling pathway. This pathway plays a crucial role in vascular maturation and stability.



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Simplified Tie-2 Signaling Pathway and Point of Inhibition by **BAY-826**

Conclusion

BAY-826 is a highly potent and selective inhibitor of the Tie-2 receptor tyrosine kinase. Its well-defined target profile, characterized by strong on-target activity and minimal off-target interactions with other angiogenic kinases, underscores its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of **BAY-826** and other selective kinase inhibitors. The

data presented herein support the continued exploration of **BAY-826** in clinical settings where inhibition of the Tie-2 pathway is a desired therapeutic strategy.

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